4-[(E)-2-nitroethenyl]benzene-1,2-diol
Overview
Description
"4-[(E)-2-nitroethenyl]benzene-1,2-diol" is a compound with significant interest due to its unique chemical structure and properties. Its study involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "4-[(E)-2-nitroethenyl]benzene-1,2-diol" involves complex organic synthesis techniques. For example, the synthesis and characterization of related nitro-substituted compounds have been reported, using a variety of experimental and computational techniques, including UV–vis, fluorescence, FT-IR, and NMR spectroscopies, along with density functional theory (DFT) methods for computational analysis (Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of nitro-substituted compounds is often determined using X-ray diffraction, revealing important aspects like bond lengths, angles, and conformations. For instance, the structure of "4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide" shows an E conformation of the hydrazone double bond, illustrating the detailed molecular geometry and intramolecular interactions within similar compounds (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of "4-[(E)-2-nitroethenyl]benzene-1,2-diol" can be studied through its reactions and interaction with various reagents. Research on related compounds demonstrates the potential for solvatochromism and applications as solvatochromic switches, highlighting the influence of nitro groups on chemical behavior and reactivity (Nandi et al., 2012).
Scientific Research Applications
Synthesis of Novel Compounds : A study demonstrated the synthesis of novel pyrrolo[1,2-a]quinoxaline-4(5H)-one derivatives using benzene-1,2-diamines, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene, including (E)-(2-nitroethenyl)benzene, in a one-pot reaction (Moradi, Piltan, & Abasi, 2014).
Preparation of Binuclear Zinc Phthalocyanine : Research developed a method to synthesize 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene and 4-nitrophthalodinitrile, leading to a binuclear zinc phthalocyanine with potential applications in various fields (Tolbin et al., 2002).
Study of Metal Complexes in Pharmaceuticals : A study investigated the complexation of 4-[(1R)-2-amino-1-hydroxyethyl] benzene-1,2-diol with metal ions in pharmaceutical applications. The study included spectrophotometric methods for determining complex stability and stoichiometry (Kaushik, Bharadwaj, & Jaiswal, 2022).
Regioselective Oxidative Coupling : Another research focused on the oxidative coupling of 4-hydroxystilbenes to synthesize compounds like resveratrol and ε-viniferin, indicating potential applications in synthesizing biologically active compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).
Gas Sensing Properties : A study synthesized novel mono and ball-type metallo phthalocyanines substituted with N,N'-bis(salicylidene)-1,2-phenylenediamine for use in electrical and gas sensing applications, demonstrating the diverse applications of such compounds (Yazıcı et al., 2015).
Crystal Structure Analysis : Research has been conducted on the crystal structure determination of various benzene derivatives, including 4-(hydroxyl-phenyl)-acetonitrile and 4-(nitro-phenyl)-acetonitrile, which are structurally related to 4-[(E)-2-nitroethenyl]benzene-1,2-diol. These studies provide valuable insights into the structural properties of such compounds (Goubitz et al., 1999).
properties
IUPAC Name |
4-[(E)-2-nitroethenyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJASJHXECDHOM-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-nitroethenyl]benzene-1,2-diol | |
CAS RN |
108074-44-8 | |
Record name | 1,2-Dihydroxy-4-(nitroethenyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108074448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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